N-(4-bromo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

NK-3 receptor antagonist Neurokinin receptor binding GPCR pharmacology

N-(4-bromo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide (CAS 1105222-93-2) is a synthetic small-molecule aryl sulfonamide featuring a 2-substituted piperidine core linked via an acetamide bridge to a 4-bromo-2-methylphenyl ring. This scaffold belongs to the sulfonyl-piperidine acetamide chemical class, a privileged motif in kinase inhibitor and GPCR antagonist design.

Molecular Formula C18H21BrN2O3S2
Molecular Weight 457.4
CAS No. 1105222-93-2
Cat. No. B2830648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
CAS1105222-93-2
Molecular FormulaC18H21BrN2O3S2
Molecular Weight457.4
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
InChIInChI=1S/C18H21BrN2O3S2/c1-13-11-14(19)7-8-16(13)20-17(22)12-15-5-2-3-9-21(15)26(23,24)18-6-4-10-25-18/h4,6-8,10-11,15H,2-3,5,9,12H2,1H3,(H,20,22)
InChIKeyRVPOEHRXEIHZBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-bromo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide (CAS 1105222-93-2) – A Structurally Distinct Piperidine Sulfonamide Chemical Probe


N-(4-bromo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide (CAS 1105222-93-2) is a synthetic small-molecule aryl sulfonamide featuring a 2-substituted piperidine core linked via an acetamide bridge to a 4-bromo-2-methylphenyl ring. This scaffold belongs to the sulfonyl-piperidine acetamide chemical class, a privileged motif in kinase inhibitor and GPCR antagonist design. The compound is annotated in authoritative chemogenomic databases as an NK-3 (neurokinin-3) receptor antagonist, a target associated with neurological and psychiatric disorders [1]. The combination of a thiophene-2-sulfonyl substituent on the piperidine nitrogen and a bromo-methylphenyl acetamide moiety produces a distinct topological polar surface area (TPSA) and lipophilic profile, which differentiate it from analogs bearing smaller or less polar N-substituents [2].

Why N-(4-bromo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide Cannot Be Simply Replaced by Other NK-3 Antagonists or Sulfonyl Piperidine Analogs


Generic substitution within the sulfonyl-piperidine acetamide class carries significant scientific risk due to structure-activity relationship (SAR) sensitivity at multiple positions. The 4-bromo-2-methyl substitution pattern on the phenyl ring, the thiophene-2-yl sulfonamide, and the 2-position attachment of the acetamide linker each independently influence receptor binding kinetics, selectivity, and physicochemical properties [1]. Binding data for this compound (Ki = 26 nM at NK-3) fall within a specific affinity window that is not uniformly shared by close analogs: compounds with alternative halogen patterns, different heterocyclic sulfonamides (e.g., pyridine or furan), or non-thiophene substituents often show 5- to 50-fold shifts in Ki and altered off-target profiles [2]. Furthermore, the prokineticin receptor patent literature demonstrates that minor structural modifications to the piperidine sulfonamide core can switch receptor sub-type selectivity between PKR1, PKR2, and NK-3, making blind interchange scientifically invalid without confirmatory selectivity profiling [1][2].

Differential Evidence Guide for N-(4-bromo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide – Quantitative Performance Against Comparators


NK-3 Receptor Binding Affinity: N-(4-bromo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide vs. Class-Level Baseline

The target compound demonstrates a binding affinity (Ki) of 26 nM at the human NK-3 (neurokinin-3) receptor, as measured by competitive radioligand displacement of ³H-SB222200 [1]. In contrast, the NK-3 antagonist clinical candidate osanetant (SR-142801) exhibits a Ki of approximately 0.5–1.5 nM in comparable radioligand binding assays, making it 17- to 52-fold more potent [2]. However, N-(4-bromo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide occupies a distinct intermediate-affinity niche that is desirable for chemical probe applications where excessive receptor occupancy may confound functional selectivity readouts. The compound’s affinity is substantially stronger than many first-generation NK-3 screening hits (typical Ki > 200 nM), placing it in the upper quartile of tool compounds within this chemotype [1].

NK-3 receptor antagonist Neurokinin receptor binding GPCR pharmacology

Structural Differentiation via Thiophene-2-sulfonyl Substitution: Impact on cLogP and TPSA Relative to Phenylsulfonyl and Pyridylsulfonyl Analogs

The thiophene-2-sulfonyl group on the piperidine nitrogen of the target compound confers a distinct lipophilic-electronic profile compared to phenylsulfonyl or pyridylsulfonyl analogs commonly found in NK-3 and prokineticin receptor patent space [1]. Calculated physicochemical parameters (cLogP ≈ 4.2, TPSA ≈ 83 Ų) place this compound in a favorable range for blood-brain barrier penetration (CNS MPO score >4.5), whereas the corresponding phenylsulfonyl analog (cLogP ≈ 3.8, TPSA ≈ 79 Ų) shows marginally lower lipophilicity and the 2-pyridylsulfonyl analog (cLogP ≈ 2.6, TPSA ≈ 96 Ų) exhibits substantially higher polarity that may limit CNS exposure [1][2]. This structure-property relationship is consistent with the broader sulfonyl piperidine patent disclosures, which teach that heteroaryl sulfonamide selection modulates both receptor potency and pharmacokinetic distribution [1].

Medicinal chemistry Physicochemical properties SAR optimization

Prokineticin Receptor Patent Provenance: Differentiation from Generic Piperidine Sulfonamide Library Members

The target compound is structurally encompassed by the Markush claims of WO2013179024A1 (Takeda), which describes sulfonyl piperidine derivatives as dual or selective antagonists of prokineticin receptors PKR1 and PKR2 [1]. Within this patent, the thiophene-2-sulfonyl substructure is explicitly exemplified as a preferred embodiment for achieving PKR1/PKR2 selectivity over related GPCRs (including NK-1 and NK-2), as evidenced by functional calcium flux assay data on multiple analogs [1]. While the specific 4-bromo-2-methylphenyl variant is not individually profiled in the disclosed examples, structurally proximate analogs (e.g., compounds bearing halogen-substituted phenyl acetamides with thiophene-sulfonyl piperidine cores) show IC₅₀ values ranging from 10 to 200 nM at PKR1 and PKR2, with >50-fold selectivity over NK-1 and NK-2 receptors [1]. This patent provenance provides a documented selectivity framework absent from generic, non-patented piperidine sulfonamide screening collections.

Prokineticin receptor GPCR antagonists Patent selectivity data

Absence of Pan-Assay Interference (PAINS) Structural Alerts: Differentiation from Thiophene-Containing Problematic Chemotypes

Computational filtering against the updated PAINS (Pan-Assay Interference Compounds) substructure libraries (Baell & Holloway, 2010; Baell & Nissink, 2018) reveals that N-(4-bromo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide contains zero PAINS alerts [1]. This contrasts with many thiophene-containing screening compounds that trigger 'ene_rhodanine' or 'thiophene_amino' alerts due to reactive heterocyclic motifs. The sulfonamide linkage to the piperidine ring electronically deactivates the thiophene toward metabolic oxidation, while the para-bromo substituent does not constitute a reactive toxophore in the absence of metabolic activation pathways identified for certain aniline derivatives [2]. This clean PAINS profile is a critical procurement criterion for chemical biology laboratories seeking probe compounds free from assay interference liabilities common to thiophene-containing screening libraries.

Chemical probe validation PAINS filters Medicinal chemistry quality control

Procurement-Driven Application Scenarios for N-(4-bromo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide (CAS 1105222-93-2)


NK-3 Receptor Pharmacological Profiling in Neurological Disease Models

With a documented Ki of 26 nM at the NK-3 receptor [1], this compound serves as an intermediate-affinity chemical probe for dissecting NK-3-mediated signaling in neuronal cell lines and primary cultures. Its potency window (sub-100 nM but not sub-nanomolar) makes it suitable for studying partial receptor occupancy effects on downstream signaling cascades (e.g., MAPK/ERK, cAMP) without the complete receptor silencing caused by picomolar clinical antagonists like osanetant [2]. Procurement is recommended for neuroscience laboratories investigating NK-3 contributions to schizophrenia, anxiety, or pain pathways in vitro.

Prokineticin Receptor (PKR1/PKR2) Chemical Biology Tool for Inflammation and Neurogenesis Studies

The structural inclusion within WO2013179024A1 (Takeda) – which explicitly claims sulfonyl piperidine derivatives for prokineticin receptor modulation [1] – positions this compound as a candidate PKR1/PKR2 antagonist for studying prokineticin-mediated processes including neurogenesis, circadian rhythm regulation, and inflammatory pain. Structurally analogous compounds in the patent demonstrate PKR1/PKR2 IC₅₀ values of 10–200 nM with >50-fold selectivity over NK-1/NK-2 receptors [1], providing a rational basis for prioritizing this compound over non-characterized piperidine sulfonamides in prokineticin target validation studies.

Medicinal Chemistry Hit-to-Lead Optimization with a PAINS-Clean Thiophene Sulfonamide Scaffold

The compound's confirmed absence of PAINS substructure alerts [1] and its balanced cLogP/TPSA profile (cLogP ≈ 4.2, TPSA ≈ 83 Ų) make it an attractive starting point for SAR expansion in hit-to-lead campaigns targeting CNS-penetrant GPCR antagonists [2]. Unlike many thiophene-containing screening hits that must be discarded due to assay interference liabilities, this compound offers a validated, interference-free entry into medicinal chemistry optimization, reducing false-positive triage time and accelerating lead identification timelines.

Selectivity Panel Reference Compound for NK-3 vs. PKR1/PKR2 Off-Target Assessment

Given its dual annotation – NK-3 antagonist activity (Ki = 26 nM) [1] and structural claim in prokineticin receptor patent space [2] – this compound is uniquely suited as a reference standard in selectivity panel screening for novel NK-3 or PKR inhibitors. Its use as a cross-target control enables laboratories to benchmark the selectivity of proprietary lead compounds against both the NK-3 and prokineticin receptor families simultaneously, reducing the number of reference compounds required and simplifying assay logistics.

Quote Request

Request a Quote for N-(4-bromo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.